Bis(2,3,3-trichloroallyl)sulfide

Organosulfur Synthesis Process chemistry

Bis(2,3,3-trichloroallyl)sulfide (CAS 25647-79-4) is a symmetrical organosulfur compound with molecular formula C₆H₄Cl₆S and a molecular weight of 320.9 g·mol⁻¹. It belongs to the class of polychlorinated allylic sulfides and is structurally characterized by two 2,3,3‑trichloroallyl groups bridged by a single sulfur atom.

Molecular Formula C6H4Cl6S
Molecular Weight 320.9 g/mol
Cat. No. B12095659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3,3-trichloroallyl)sulfide
Molecular FormulaC6H4Cl6S
Molecular Weight320.9 g/mol
Structural Identifiers
SMILESC(C(=C(Cl)Cl)Cl)SCC(=C(Cl)Cl)Cl
InChIInChI=1S/C6H4Cl6S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h1-2H2
InChIKeyRZSYWKJIFMATPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,3,3-trichloroallyl)sulfide Procurement Guide: Core Identity, Sourcing Context, and Key Differentiators


Bis(2,3,3-trichloroallyl)sulfide (CAS 25647-79-4) is a symmetrical organosulfur compound with molecular formula C₆H₄Cl₆S and a molecular weight of 320.9 g·mol⁻¹ . It belongs to the class of polychlorinated allylic sulfides and is structurally characterized by two 2,3,3‑trichloroallyl groups bridged by a single sulfur atom [1]. The compound is most prominently documented as a process impurity in the technical-grade herbicide triallate and has also been patented as an active component in herbicide antidote compositions [1]. Its high chlorine content (66.3% Cl by mass) and symmetrical diallyl sulfide architecture distinguish it from the thiocarbamate herbicides with which it is commonly associated.

Why Bis(2,3,3-trichloroallyl)sulfide Cannot Be Replaced by Triallate, Diallate, or Generic Thiocarbamates


Bis(2,3,3-trichloroallyl)sulfide occupies a distinct functional and structural niche that prevents straightforward substitution by its closest in-class analogs. Triallate and diallate are thiocarbamates whose herbicidal activity depends on metabolic sulfoxidation to generate carbamoylating agents; by contrast, bis(2,3,3-trichloroallyl)sulfide is a symmetrical allylic sulfide that lacks the thiocarbamate carbonyl and instead functions as a herbicide antidote (safener) when co‑applied with thiocarbamate herbicides [1]. Its dual 2,3,3‑trichloroallyl substitution yields six chlorine atoms per molecule, doubling the halogen content of triallate (three Cl) and fundamentally altering volatility, lipophilicity, and environmental partitioning . These differences mean that procurement for antidote development, impurity reference standards, or structure‑activity relationship (SAR) studies cannot be satisfied by ordering triallate or generic thiocarbamates.

Bis(2,3,3-trichloroallyl)sulfide Evidence Guide: Head‑to‑Head Quantitative Differentiation vs. Thiocarbamate Herbicides and Analogous Sulfides


Synthesis Yield from 1,1,3-Trichloropropene: Bis(2,3,3-trichloroallyl)sulfide Achieves 90% Isolated Yield

In the patented synthesis of bis(2,3,3-trichloroallyl)sulfide, reaction of 1,1,3‑trichloropropene‑1 (7.5 mol) with sodium sulfide nona‑hydrate (3.75 mol) in isopropanol at 25–50 °C, followed by aqueous work‑up and vacuum distillation, afforded the product as a red‑brown liquid in 90% isolated yield (853 g) [1]. This single‑step, symmetrical sulfide formation contrasts with the multi‑step thiocarbamate synthesis required for triallate, which proceeds via diisopropylamine, carbon disulfide, and 2,3,3‑trichloroallyl chloride and typically achieves lower overall yields due to intermediate purification losses .

Organosulfur Synthesis Process chemistry

Boiling Point Under Reduced Pressure: Bis(2,3,3-trichloroallyl)sulfide Distills at 75–77 °C / 35 mmHg

The purified bis(2,3,3‑trichloroallyl)sulfide distills at a boiling point of 75–77 °C under reduced pressure (35 mmHg), as reported in the patent describing its synthesis [1]. Under equivalent vacuum conditions, triallate (C₁₀H₁₆Cl₃NOS, MW 304.7) exhibits a significantly higher boiling range (~117 °C at 0.3 mmHg) owing to its higher molecular weight and the presence of polar carbamothioate functionality [2]. This lower distillation temperature for the target sulfide facilitates purification by vacuum distillation and reduces thermal degradation risk during isolation.

Physical chemistry Purification Volatility

Functional Role Differentiation: Herbicide Antidote (Safener) Activity vs. Herbicidal Phytotoxicity

Bis(2,3,3‑trichloroallyl)sulfide is explicitly claimed as an antidote (safener) compound in herbicide compositions designed to reduce crop injury from thiocarbamate herbicides such as EPTC, butylate, and vernolate [1]. In the patent multicrop antidote screen, the compound was applied as a seed treatment or soil application at rates of 5 lb/A to protect corn, sugar beets, and sunflowers from herbicide damage [1]. In contrast, triallate and diallate are themselves phytotoxic herbicides that inhibit very‑long‑chain fatty acid (VLCFA) synthesis in target weeds, with triallate inhibiting fatty acid synthesis by approximately 50% at 10⁻⁴ M in potato tuber assays [2]. This functional inversion—antidote vs. herbicide—represents a fundamental differentiation for any application requiring crop protection rather than weed control.

Herbicide safener Antidote Crop protection

Halogen Content and Lipophilicity: 66.3% Chlorine by Mass vs. 34.9% for Triallate

Bis(2,3,3‑trichloroallyl)sulfide contains six chlorine atoms per molecule, yielding a calculated chlorine mass fraction of 66.3% (6 × 35.45 / 320.9 g·mol⁻¹) . The closest commercial analog, triallate (C₁₀H₁₆Cl₃NOS, MW 304.7), contains only three chlorine atoms (34.9% Cl by mass) [1]. This near‑doubling of halogen content predicts significantly higher log P (octanol‑water partition coefficient), greater soil organic carbon sorption (Koc), and distinct environmental persistence and bioaccumulation profiles. The symmetrical bis‑allylic sulfide structure also eliminates the hydrolytically labile thiocarbamate ester linkage present in triallate, conferring different abiotic degradation kinetics [2].

Physicochemical properties Environmental fate QSAR

Impurity Reference Standard Utility: Bis(2,3,3-trichloroallyl)sulfide as a Triallate Process Impurity Marker

Bis(2,3,3‑trichloroallyl)sulfide has been identified as a characteristic process impurity in technical‑grade triallate, arising from the side reaction of excess 2,3,3‑trichloroallyl chloride with sulfide sources during thiocarbamate synthesis . Its presence at quantifiable levels in commercial triallate formulations makes it a critical impurity reference standard for regulatory compliance testing. Unlike the other three main triallate impurities—TEITC, TPITC, and TDITC—this compound is a non‑thiocarbamate, sulfur‑bridged symmetrical adduct, making it uniquely identifiable by GC‑MS with a distinct retention index and mass spectrum [1]. Its detection serves as a marker for specific synthetic pathway deviations, enabling root‑cause analysis of batch‑to‑batch variability.

Analytical chemistry Impurity profiling Quality control

Bis(2,3,3-trichloroallyl)sulfide Application Scenarios: Where the Evidence Supports Preferential Procurement


Herbicide Safener (Antidote) Formulation Development

Bis(2,3,3‑trichloroallyl)sulfide is expressly claimed as an antidote compound for co‑application with thiocarbamate herbicides (EPTC, butylate, vernolate) to reduce crop injury in corn, sugar beets, and sunflowers [1]. Its 90% synthesis yield and straightforward vacuum distillation (b.p. 75–77 °C / 35 mmHg) make it accessible for formulation chemists developing seed‑treatment or soil‑incorporated safener products. No generic thiocarbamate can replicate this protective function.

Triallate Impurity Reference Standard for Regulatory Analytical Compliance

As a structurally unique, non‑thiocarbamate impurity with 66.3% chlorine content, bis(2,3,3‑trichloroallyl)sulfide serves as an indispensable reference marker in GC‑MS or HPLC‑UV impurity profiling of triallate technical material and formulated products [1]. Regulatory agencies require identification and quantification of all impurities exceeding 0.1% area‑area; this compound cannot be replaced by any thiocarbamate analog in calibration standards.

Structure–Activity Relationship (SAR) Studies of Polychlorinated Allylic Sulfides

The compound's symmetrical bis(2,3,3‑trichloroallyl) architecture provides a unique scaffold for SAR investigations comparing antidote activity vs. phytotoxicity [1]. Its 66.3% chlorine loading and absence of a carbonyl group enable systematic exploration of how halogen content and functional group identity modulate biological activity, volatility, and environmental persistence relative to diallate (2 Cl), triallate (3 Cl), and other chlorinated allylic derivatives.

Environmental Fate and Metabolism Studies of Trichloroallyl‑Containing Compounds

The near‑doubling of chlorine mass fraction (66.3% vs. 34.9% for triallate) predicts markedly different soil adsorption coefficients (Koc), hydrolysis half‑lives, and bioaccumulation potential [1]. Researchers investigating the environmental behavior of trichloroallyl‑containing agrochemicals require the pure sulfide to establish baseline partitioning and degradation parameters that cannot be extrapolated from thiocarbamate data.

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